molecular formula C9H8N2 B098209 Indoline-5-carbonitrile CAS No. 15861-23-1

Indoline-5-carbonitrile

Cat. No. B098209
CAS RN: 15861-23-1
M. Wt: 144.17 g/mol
InChI Key: KBNWGVBBEPQFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoline-5-carbonitrile is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.18 . It is a solid substance that is typically stored in a dark place under an inert atmosphere at room temperature .


Synthesis Analysis

Indoline derivatives have been synthesized using various methods. One such method involves an iron-catalyzed cyanoalkylation reaction . Another method involves the use of aminoguanidine as a catalyst in a reductive cyclization of o-phenylenediamines .


Molecular Structure Analysis

The InChI code for Indoline-5-carbonitrile is 1S/C9H8N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4H2 . This indicates that the molecule consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic structure .


Chemical Reactions Analysis

Indoline-5-carbonitrile can participate in various chemical reactions. For example, it can be used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction . It can also be used for the chemoselective and regioselective preparation of benzoyl indoles .

It is typically stored in a dark place under an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Dihydroisoquinolines

Indoline-5-carbonitrile is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction . Dihydroisoquinolines are important heterocyclic compounds that have been found to exhibit a wide range of biological activities.

Preparation of PPARα/γ Dual Agonists

Indoline-5-carbonitrile is used in the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and Insulin-Dependent Diabetes Mellitus (IDDM) . PPARα/γ dual agonists are a class of drugs that target the peroxisome proliferator-activated receptors PPARα and PPARγ, which play crucial roles in regulating metabolism.

Chemoselective and Regioselective Preparation of Benzoyl Indoles

Indoline-5-carbonitrile is used in the chemoselective and regioselective preparation of benzoyl indoles . Benzoyl indoles are a class of organic compounds that have been studied for their potential pharmaceutical applications.

Synthesis of 4,5-Dihydrocyclopenta[c]quinolines

Indoline-5-carbonitrile is used in the synthesis of 4,5-dihydrocyclopenta[c]quinolines by palladium-catalyzed ring-expansion reaction of alkynes, using O2 as the oxidant . These compounds are of interest due to their potential biological activities.

Synthesis of Vinylindoles

Indoline-5-carbonitrile is used in the synthesis of vinylindoles by hydroarylation of alkynes using an indium bromide catalyst . Vinylindoles are versatile building blocks in organic synthesis and have been used in the synthesis of various natural products and pharmaceuticals.

Biological and Pharmaceutical Activities

Indoline-5-carbonitrile, as an indole derivative, possesses various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.

Safety and Hazards

Indoline-5-carbonitrile is classified as a combustible liquid. It can cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing its dust, fume, gas, mist, or vapors, and using it only outdoors or in a well-ventilated area .

Future Directions

Indoline-5-carbonitrile, like other indoline derivatives, has potential for further exploration in the field of medicinal chemistry. Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, indoline and its derivatives are expected to play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNWGVBBEPQFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619891
Record name 2,3-Dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-5-carbonitrile

CAS RN

15861-23-1
Record name 2,3-Dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-indole-5-carbonitrile (13 g, 0.0542 mol; see step (iii) above) was dissolved in THF (100 mL), to which 1% NaOH was then added. After stirring for 5 h at RT, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over sodium sulfate and solvent was evaporated to provide the sub-title compound as a pale yellow solid. Yield: 8 g.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
Indoline-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
Indoline-5-carbonitrile
Reactant of Route 4
Indoline-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
Indoline-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
Indoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.